3-Methylsulfonyloxybutyl methanesulfonate
Overview
Description
3-Methylsulfonyloxybutyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are known for their strong acidity and stability, making them useful in various chemical reactions and industrial applications . This compound is characterized by the presence of both a methanesulfonate group and a methylsulfonyloxy group attached to a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyloxybutyl methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable butyl derivative. One common method is the esterification of methanesulfonic acid with 3-hydroxybutyl methanesulfonate under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product . The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonyloxybutyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The methylsulfonyloxy group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include alcohols and other reduced compounds.
Scientific Research Applications
3-Methylsulfonyloxybutyl methanesulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical studies to modify proteins and other biomolecules through sulfonation reactions.
Mechanism of Action
The mechanism of action of 3-Methylsulfonyloxybutyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then react with nucleophiles in the intracellular environment, resulting in the modification of biomolecules . The compound’s ability to undergo such reactions makes it a valuable tool in biochemical and medicinal research.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid: A simpler compound with similar acidic properties but lacking the butyl chain and methylsulfonyloxy group.
Ethyl Methanesulfonate: Another methanesulfonate ester, but with an ethyl group instead of a butyl chain.
Methyl Methanesulfonate: A closely related compound with a methyl group instead of a butyl chain.
Uniqueness
3-Methylsulfonyloxybutyl methanesulfonate is unique due to its combination of a butyl chain and a methylsulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both strong acidity and specific reactivity are required .
Properties
IUPAC Name |
3-methylsulfonyloxybutyl methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-6(12-14(3,9)10)4-5-11-13(2,7)8/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXGDEPESDDDLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOS(=O)(=O)C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64923-50-8 | |
Record name | 1,3-Butanediol, dimethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064923508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC220530 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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